molecular formula C11H13N3O4 B7534396 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide

4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide

Cat. No.: B7534396
M. Wt: 251.24 g/mol
InChI Key: LJIUVQXRTJGBRT-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a hydroxyl group and a nitrophenyl group in the structure of this compound enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in an aqueous medium. The reaction mixture is stirred continuously until all the solutes dissolve, and the product is obtained after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxo-1-(4-nitrophenyl)pyrrolidine-2-carboxamide.

    Reduction: Formation of 4-hydroxy-1-(4-aminophenyl)pyrrolidine-2-carboxamide.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydropteroate synthase and DNA topoisomerase, which are crucial for bacterial survival and replication. Additionally, it has shown potential to inhibit the SARS-CoV-2 spike protein, making it a candidate for antiviral research .

Comparison with Similar Compounds

  • 4-Hydroxy-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxyllic acid
  • 4-Hydroxy-1-(4-aminophenyl)pyrrolidine-2-carboxamide
  • 4-Hydroxy-1-(4-chlorophenyl)pyrrolidine-2-carboxamide

Comparison: 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is unique due to the presence of both a hydroxyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c12-11(16)10-5-9(15)6-13(10)7-1-3-8(4-2-7)14(17)18/h1-4,9-10,15H,5-6H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUVQXRTJGBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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